1,1,1,2,2,3-Hexachloro-3,4,4,4-tetrafluorobutane
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Overview
Description
1,1,1,2,2,3-Hexachloro-3,4,4,4-tetrafluorobutane is a halogenated organic compound with the molecular formula C₄Cl₆F₄. This compound is characterized by the presence of both chlorine and fluorine atoms attached to a butane backbone. It is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of 1,1,1,2,2,3-Hexachloro-3,4,4,4-tetrafluorobutane typically involves the halogenation of butane derivatives. One common method includes the reaction of butane with chlorine and fluorine gases under controlled conditions. The reaction is carried out in the presence of a catalyst, often a metal halide, at elevated temperatures. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1,1,1,2,2,3-Hexachloro-3,4,4,4-tetrafluorobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other halogens or functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents can convert the compound into more oxidized forms, potentially breaking down the carbon-halogen bonds.
Common reagents used in these reactions include halogenating agents, reducing agents like hydrogen gas, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1,2,2,3-Hexachloro-3,4,4,4-tetrafluorobutane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound’s stability makes it useful in studying the effects of halogenated compounds on biological systems.
Medicine: Research into its potential use in pharmaceuticals, particularly in drug design and development, is ongoing.
Mechanism of Action
The mechanism of action of 1,1,1,2,2,3-Hexachloro-3,4,4,4-tetrafluorobutane involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms can form strong bonds with these targets, potentially inhibiting or modifying their activity. The pathways involved may include disruption of cellular processes and interference with metabolic pathways .
Comparison with Similar Compounds
1,1,1,2,2,3-Hexachloro-3,4,4,4-tetrafluorobutane can be compared with other halogenated butanes, such as:
1,1,2,3,4,4-Hexachloro-1,3-butadiene: Similar in structure but lacks fluorine atoms.
1,1,2,3,4,4-Hexachloro-1,2,3,4-tetrafluorobutane: Very similar but differs in the position of halogen atoms.
2,2’,3,3’,4,4’-Hexachlorobiphenyl: A biphenyl derivative with similar halogenation but different backbone structure .
The uniqueness of this compound lies in its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical and physical properties.
Properties
CAS No. |
61146-84-7 |
---|---|
Molecular Formula |
C4Cl6F4 |
Molecular Weight |
336.7 g/mol |
IUPAC Name |
1,1,1,2,2,3-hexachloro-3,4,4,4-tetrafluorobutane |
InChI |
InChI=1S/C4Cl6F4/c5-1(6,3(8,9)10)2(7,11)4(12,13)14 |
InChI Key |
FRLPZBCIRRAGKB-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(Cl)(Cl)Cl)(Cl)Cl)(C(F)(F)F)(F)Cl |
Origin of Product |
United States |
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